molecular formula C11H16O2 B12048221 Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-

Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-

Cat. No.: B12048221
M. Wt: 180.24 g/mol
InChI Key: JBNCRMFOHKBEFO-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methylene group can participate in electrophilic or nucleophilic reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-methylene-bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific combination of a methylene group and a carboxylic acid functional group within a bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized research applications .

Biological Activity

Bicyclo[2.2.1]heptane-1-carboxylic acid, 3,3-dimethyl-2-methylene- (CAS No. 10309-20-3) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C11H16O2
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 10309-20-3

The compound features a bicyclic structure that may influence its interaction with biological targets, particularly in receptor binding and enzymatic activity.

Biological Activity Overview

Bicyclo[2.2.1]heptane derivatives have been studied for their potential therapeutic effects, particularly in the context of cannabinoid receptor modulation. The following sections detail specific biological activities and mechanisms of action.

1. Cannabinoid Receptor Interaction

Recent studies have highlighted the role of bicyclo[2.2.1]heptane derivatives in modulating cannabinoid receptors, specifically CB2 receptors. For instance, the compound SR144528, a bicyclo[2.2.1]heptane derivative, has demonstrated significant affinity for CB2 receptors with a Ki value of approximately 0.60 nM, indicating its potential as an inverse agonist .

Table 1: Binding Affinities of Bicyclo[2.2.1]heptane Derivatives

CompoundReceptor TypeKi (nM)Activity Type
SR144528CB20.60Inverse Agonist
JTE-907CB20.50Inverse Agonist
AM630CB25.0Antagonist

2. Enzymatic Activity

The structural configuration of bicyclo[2.2.1]heptane compounds may also influence their interaction with various enzymes. For example, studies have indicated that modifications to the bicyclic structure can enhance the inhibitory activity against certain enzymes involved in inflammatory pathways.

Case Study 1: Anti-inflammatory Properties

A study explored the anti-inflammatory properties of bicyclo[2.2.1]heptane derivatives in a murine model of inflammation. The results indicated that compounds with specific substitutions on the bicyclic framework exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic application in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of these compounds, where bicyclo[2.2.1]heptane derivatives were tested against various cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(1S,4S)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C11H16O2/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H,12,13)/t8-,11-/m0/s1

InChI Key

JBNCRMFOHKBEFO-KWQFWETISA-N

Isomeric SMILES

CC1([C@H]2CC[C@](C2)(C1=C)C(=O)O)C

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.